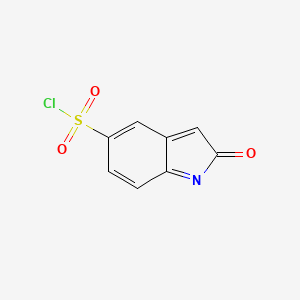

2-Oxo-2H-indole-5-sulfonyl chloride

Description

Significance of Indole (B1671886) and Oxindole (B195798) Scaffolds in Contemporary Organic Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a ubiquitous motif in a vast number of natural products and pharmacologically active compounds. nih.govresearchgate.netmdpi.com Its presence in the amino acid tryptophan underscores its fundamental role in biological systems. researchgate.net The unique electronic properties of the indole ring allow for a variety of chemical modifications, making it a versatile template for drug design. researchgate.net

The oxindole scaffold, a close structural relative of indole, is characterized by a carbonyl group at the 2-position of the indoline (B122111) ring. This structural feature imparts distinct chemical reactivity and biological activity. Oxindole derivatives have demonstrated a broad spectrum of therapeutic potential, including antitumor and anti-inflammatory properties. nih.goviau.ir The spirocyclic oxindole motif, in particular, is a prevalent feature in modern drug discovery and natural product chemistry. rsc.org The development of stereoselective methods to synthesize these complex structures is an area of intense research. rsc.org

Fundamental Role of Sulfonyl Chlorides as Key Synthetic Intermediates

Sulfonyl chlorides are a highly valuable class of organic reagents due to their significant reactivity as electrophiles. fiveable.me The electron-withdrawing nature of the sulfonyl group renders the chlorine atom an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. fiveable.me This reactivity is the cornerstone of their utility in synthesizing sulfonamides, sulfonic esters, and sulfones. fiveable.me

Sulfonamides, in particular, are a critical class of compounds in medicinal chemistry, with applications ranging from antibacterial to anticancer agents. sigmaaldrich.comresearchgate.net The straightforward reaction between a sulfonyl chloride and an amine to form a stable sulfonamide bond is a widely employed strategy in the construction of complex drug candidates. sigmaaldrich.com Furthermore, sulfonyl chlorides have been utilized as sources of other reactive species and as initiators in polymerization reactions. magtech.com.cnquora.com

Overview of Established and Emerging Research Domains for 2-Oxo-2H-indole-5-sulfonyl Chloride

This compound, also known as 2-Oxoindoline-5-sulfonyl chloride, serves as a crucial intermediate in the synthesis of a variety of functional molecules. Its primary application lies in the preparation of sulfonamide derivatives. The reaction with various amines leads to the formation of N-substituted 2-oxoindoline-5-sulfonamides, which are scaffolds of interest in medicinal chemistry.

Research has highlighted the use of this compound in the synthesis of inhibitors for enzymes such as Bruton's tyrosine kinase (BTK), which are implicated in certain cancers. The oxindole core, coupled with the sulfonamide linkage, provides a framework for designing targeted therapeutic agents. The versatility of the sulfonyl chloride group allows for the introduction of a diverse array of substituents, enabling the systematic exploration of structure-activity relationships.

Emerging research continues to explore the potential of this compound in the development of novel materials and as a probe for chemical biology studies. The ability to readily functionalize the oxindole scaffold via the sulfonyl chloride handle opens up avenues for creating new molecules with tailored electronic and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

2-oxoindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBSLSOMFHRIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxo 2h Indole 5 Sulfonyl Chloride

Direct Chlorosulfonation of Indolin-2-one (Oxindole)

The most common and direct method for preparing 2-Oxo-2H-indole-5-sulfonyl chloride involves the electrophilic aromatic substitution reaction of indolin-2-one with chlorosulfonic acid.

Reaction Conditions and Optimization Parameters for Chlorosulfonic Acid Mediated Synthesis

The synthesis of this compound is typically carried out by reacting indolin-2-one with chlorosulfonic acid. The reaction conditions are crucial for achieving a good yield and purity of the desired product. Key parameters that are often optimized include reaction temperature and the molar ratio of reactants.

A common procedure involves the controlled addition of indolin-2-one to an excess of chlorosulfonic acid at a low temperature, typically around 0°C, to manage the exothermic nature of the reaction. Following the addition, the reaction mixture is gradually heated to a higher temperature, for instance, 70°C, and maintained for a specific duration to ensure the completion of the reaction. This temperature control is critical to prevent side reactions and decomposition of the product. The reaction yields approximately 71.4% of this compound as a light brown solid.

| Parameter | Condition | Purpose |

| Reactants | Indolin-2-one, Chlorosulfonic Acid | Substrate and sulfonating agent |

| Initial Temperature | 0°C | To control the initial exothermic reaction |

| Final Temperature | 70°C | To drive the reaction to completion |

| Yield | ~71.4% | |

| Product | Light brown solid | |

| This table summarizes the typical reaction conditions for the synthesis of this compound via direct chlorosulfonation of indolin-2-one. |

Mechanistic Elucidation of Electrophilic Aromatic Substitution at the 5-Position of the Oxindole (B195798) Core

The formation of this compound proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com The electrophile in this reaction is the sulfonyl chloride cation, SO₂Cl⁺, which is generated from chlorosulfonic acid. stackexchange.com

The EAS mechanism involves two main steps:

Attack of the Electrophile: The electron-rich aromatic ring of the oxindole acts as a nucleophile and attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This is the slow, rate-determining step of the reaction as it disrupts the aromaticity of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com The substitution occurs preferentially at the 5-position of the oxindole core due to the directing effects of the substituents on the ring. The amide group at position 1 is an ortho-, para-director, and the carbonyl group at position 2 is a meta-director. The combination of these effects favors substitution at the C5 position.

Deprotonation: In the second, fast step, a base (which can be the chlorosulfonate anion or another species in the reaction mixture) removes a proton from the carbon atom bearing the newly attached sulfonyl chloride group. masterorganicchemistry.com This step restores the aromaticity of the ring, resulting in the final product, this compound. libretexts.org

Strategies for Process Control, Scale-Up, and Yield Enhancement

Controlling the reaction parameters is essential for safe and efficient large-scale production of this compound and to maximize the yield.

Key strategies include:

Temperature Control: As mentioned, maintaining a low initial temperature during the addition of oxindole to chlorosulfonic acid is critical to dissipate the heat generated and prevent runaway reactions. Gradual heating to the optimal reaction temperature ensures a controlled reaction rate.

Molar Ratio of Reactants: Using an excess of chlorosulfonic acid can help to drive the reaction to completion and ensure full conversion of the oxindole. However, the optimal ratio needs to be determined to balance yield with the cost and difficulty of removing the excess acid during workup.

Mixing: Efficient stirring is crucial to ensure homogeneity and effective heat transfer, especially in larger reaction volumes.

Work-up Procedure: The reaction is typically quenched by carefully adding the reaction mixture to ice-water. This precipitates the product, which can then be collected by filtration. Thorough washing of the crude product is necessary to remove residual acid.

For yield enhancement, optimization of the reaction time and temperature profile is key. Investigating different work-up and purification techniques, such as recrystallization from a suitable solvent, can also improve the purity and isolated yield of the final product.

Exploration of Alternative Routes to Functionalized Indole-Sulfonyl Chlorides

While direct chlorosulfonation is a common method, researchers are exploring alternative synthetic routes to access functionalized indole-sulfonyl chlorides, often to achieve different regioselectivity or to work with more complex indole (B1671886) derivatives.

Multi-step Synthetic Approaches from Precursor Indole Derivatives

Multi-step syntheses offer a way to introduce the sulfonyl chloride group at a specific position on the indole ring, especially when direct sulfonylation is not regioselective or is incompatible with other functional groups on the molecule.

One general approach involves the synthesis of a substituted indole precursor, followed by the introduction of the sulfonyl group. For example, starting with a pre-functionalized indole, such as one with a protecting group on the nitrogen, can direct the sulfonylation to a different position. The protecting group can then be removed in a subsequent step. These multi-step sequences allow for greater control over the final structure of the molecule. researchgate.net

Recent Advances in Regioselective Sulfonylation of Indole Systems

Recent research has focused on developing new methods for the regioselective functionalization of indoles. researchgate.net While much of this work has centered on C-C bond formation, the principles can be applied to the introduction of other functional groups, including sulfonyl groups.

Advances in catalysis, particularly using transition metals, have shown promise in directing reactions to specific positions on the indole ring that are not favored by traditional electrophilic substitution. rsc.orgrsc.org For instance, the use of directing groups can guide a metal catalyst to a specific C-H bond, allowing for its functionalization. While direct application to the synthesis of this compound may not be widely reported, these advanced methods represent a promising area for future development in the synthesis of a wide range of functionalized indole derivatives. researchgate.net

Another area of development is the use of alternative sulfonating agents that may offer milder reaction conditions or different regioselectivity compared to chlorosulfonic acid. organic-chemistry.orgorganic-chemistry.org

Reactivity and Derivatization Chemistry of 2 Oxo 2h Indole 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its use in synthesizing a variety of sulfonamide and sulfonate derivatives.

Formation of Sulfonamide Derivatives with Primary, Secondary, and Cyclic Amines

The reaction between 2-oxo-2H-indole-5-sulfonyl chloride and various amines is a fundamental method for the synthesis of the corresponding sulfonamides. This reaction is broadly applicable to primary, secondary, and cyclic amines, typically proceeding in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.comresearchgate.netijarsct.co.in The general scheme for this reaction is the nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. researchgate.net

The versatility of this reaction allows for the incorporation of a wide range of amine-containing fragments onto the 2-oxo-2H-indole scaffold. For instance, reactions with simple alkylamines, arylamines, and more complex cyclic amines like hexamethylenimine have been reported to produce the corresponding sulfonamides in high yields. scilit.comresearchgate.net

| Amine Type | Specific Amine Example | General Product Structure | Reaction Conditions |

|---|---|---|---|

| Primary Amine | Aniline | N-phenyl-2-oxo-2H-indole-5-sulfonamide | Pyridine, 0-25 °C cbijournal.com |

| Secondary Amine | Dibutylamine | N,N-dibutyl-2-oxo-2H-indole-5-sulfonamide | Aqueous NaOH scilit.com |

| Cyclic Amine | Piperidine | 5-(piperidin-1-ylsulfonyl)-1H-indol-2(3H)-one | Base (e.g., Triethylamine) in an organic solvent semanticscholar.org |

The formation of a sulfonamide from a sulfonyl chloride and an amine is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur atom. youtube.com The reaction is typically second-order, being first-order in both the sulfonyl chloride and the amine. researchgate.net However, under certain conditions, particularly at high pH in aqueous media, the reaction can exhibit more complex kinetics, with evidence for third-order processes. scilit.comiupac.org These third-order pathways can involve the amine acting as a general base to assist the nucleophilic attack of another amine molecule, or catalysis by hydroxide ions. iupac.orgscholaris.ca

The reaction mechanism can be influenced by the solvent. For instance, studies on the hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid suggest that the reaction proceeds via a mechanism that is dependent on the concentration of the acid. researchgate.net While direct kinetic studies on this compound are not extensively detailed in the provided search results, the general principles of sulfonyl chloride reactivity apply. The rate of reaction is expected to be influenced by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.

The efficiency of sulfonamide formation is significantly influenced by the steric and electronic properties of the amine nucleophile. rsc.orgresearchgate.net

Electronic Effects: The nucleophilicity of an amine, a key determinant of reaction rate, generally correlates with its basicity. masterorganicchemistry.com Electron-donating groups on the amine increase its nucleophilicity and thus accelerate the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity, leading to slower reaction rates. For example, primary aliphatic amines are generally more reactive than aromatic amines like aniline, whose nucleophilicity is reduced by delocalization of the nitrogen lone pair into the aromatic ring. cbijournal.commasterorganicchemistry.com

Steric Effects: Steric hindrance around the nitrogen atom of the amine can significantly impede its approach to the electrophilic sulfur center, thereby reducing the reaction rate. rsc.org Highly branched amines, such as diisopropylamine or 2,2,6,6-tetramethylpiperidine, are known to be less reactive towards sulfonyl chlorides. rsc.org While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity due to increased steric bulk. cbijournal.com

These steric and electronic factors not only affect the reaction rate but can also influence the product distribution in cases where multiple reactive sites are present.

In the synthesis of complex molecules, it is often necessary to protect one functional group while another is being manipulated. The sulfonamide group itself is a common protecting group for amines. youtube.comchem-station.comnih.gov The formation of a sulfonamide from an amine and a sulfonyl chloride significantly reduces the nucleophilicity and basicity of the nitrogen atom. chem-station.comlibretexts.org This protection strategy is valuable because sulfonamides are stable under a variety of reaction conditions, including both acidic and basic environments. chem-station.com

The choice of the specific sulfonyl chloride for protection is crucial, as it dictates the conditions required for subsequent deprotection. For example, tosyl (p-toluenesulfonyl) groups are known for their high stability and require harsh conditions for removal, such as reduction with sodium in liquid ammonia or strong acid hydrolysis. nih.govlibretexts.org In contrast, nosyl (2-nitrobenzenesulfonyl) groups can be cleaved under milder conditions, often using a thiol nucleophile, which makes them more suitable for use with sensitive substrates. chem-station.comnih.gov

When reacting this compound with a multifunctional amine, it may be necessary to protect other reactive functionalities within the amine reactant to ensure selective sulfonamide formation at the desired nitrogen atom. Conversely, the resulting 2-oxo-2H-indole-5-sulfonamide can be viewed as a protected amine, where the 2-oxo-2H-indole-5-sulfonyl moiety serves as the protecting group.

Reactions with Other Heteroatom Nucleophiles (e.g., Alcohols, Thiols)

While reactions with amines are the most common, the electrophilic sulfonyl chloride group of this compound can also react with other heteroatom nucleophiles, such as alcohols and thiols.

Reactions with Alcohols: In the presence of a base, sulfonyl chlorides react with alcohols to form sulfonate esters. mdpi.com This reaction, analogous to sulfonamide formation, involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom. However, the use of sulfonyl groups to protect aliphatic alcohols is less common because the resulting sulfonate ester is a good leaving group, making the alcohol more susceptible to substitution and elimination reactions. chem-station.com

Reactions with Thiols: Thiols are generally good nucleophiles and can react with sulfonyl chlorides. While the direct synthesis of thioesters from sulfonyl chlorides is a known transformation, it often requires specific conditions, such as phosphine-mediated deoxygenation. researchgate.netorganic-chemistry.org Other methods for forming a sulfur-sulfur bond include the reaction of sulfonyl chlorides with sulfenamides. researchgate.net

Transformations and Functionalization of the 2-Oxo-2H-indole Ring System

The 2-oxo-2H-indole (isatin) ring is a versatile scaffold that can undergo a variety of chemical transformations, allowing for further derivatization of molecules containing this moiety. researchgate.net The primary sites for functionalization are the nitrogen atom (N1) and the carbonyl carbon at the C3 position. acs.orgnih.gov

The inherent reactivity of the indole (B1671886) framework typically leads to functionalization at the C3 position through electrophilic aromatic substitution. chim.it However, the presence of the sulfonyl chloride group at the 5-position can influence the reactivity and regioselectivity of these transformations.

Direct C3 alkylation of oxindoles is a challenging but important transformation for introducing substituents at this position. acs.org Various catalytic methods have been developed to achieve this, including those utilizing triaryl boranes or copper catalysts. acs.orgrsc.org The C3 position can also be functionalized through condensation reactions with electron-rich arenes or through reactions like the Paternò–Büchi reaction to form oxetanes. researchgate.netresearchgate.net

Functionalization at the N1 position, such as N-alkylation, can be achieved using various reagents and catalysts. mdpi.com For instance, epoxy-functionalized isatin derivatives can be synthesized through the reaction of isatin with epichlorohydrin in the presence of a base like potassium carbonate. mdpi.comnih.gov

| Position | Type of Reaction | Example Reagents/Conditions | General Outcome |

|---|---|---|---|

| C3 | Alkylation | Amine-based alkylating agents with B(C6F5)3 catalyst acs.org | Introduction of an alkyl group at the C3 position. |

| C3 | Heteroarylation | Quinoline (B57606) N-oxides with Cu(II) catalyst acs.org | Formation of a C-C bond between C3 and a heteroaryl ring. |

| N1 | Alkylation | Epichlorohydrin with K2CO3mdpi.com | Addition of an epoxy-functionalized alkyl group to the nitrogen atom. |

Chemical Modifications at the Carbonyl Group (C-2)

The carbonyl group at the C-2 position of the oxindole (B195798) ring is a key site for chemical modifications, although it is less reactive than a typical ketone due to its amide character. However, it can participate in various condensation and addition reactions, particularly under forcing conditions or with highly reactive reagents.

One of the primary transformations at this position involves its conversion into a spirocyclic center. For instance, condensation reactions with 1,2-binucleophiles can lead to the formation of new heterocyclic rings fused at the C-2 position. While direct examples using this compound are specific, the general reactivity of the oxindole C-2 carbonyl is well-established. These reactions often require activation, for example, by conversion to an intermediate isatin derivative.

Another significant reaction is the Knoevenagel condensation. This reaction typically involves the C-3 position, but modifications can facilitate reactivity at C-2. For example, conversion to 2,3-dioxoindole (isatin) derivatives allows for selective condensation at the C-3 carbonyl, but subsequent reactions can involve the C-2 amide carbonyl.

The Wittig reaction and its variants provide a pathway to introduce exocyclic double bonds at the C-2 position, converting the carbonyl group into a C=C bond. This transformation fundamentally alters the oxindole scaffold, leading to indole-2-methylene derivatives, which are valuable synthetic intermediates.

Table 1: Representative Reactions at the Oxindole C-2 Carbonyl Data is representative of general oxindole reactivity and may require adaptation for the 5-sulfonyl chloride derivative.

| Reaction Type | Reagents | Product Type | Potential Outcome |

| Thionation | Lawesson's Reagent | 2-Thioxoindole | Conversion of C=O to C=S |

| Reduction | LiAlH₄, NaBH₄ | Indoline (B122111) / Indole | Reduction to methylene or alcohol |

| Grignard Addition | RMgX | 2-Hydroxyindoline | Formation of tertiary alcohol |

N-Functionalization of the Indole Nitrogen Atom (N-1)

The nitrogen atom (N-1) of the oxindole ring is an active site for various functionalization reactions. The acidity of the N-H proton allows for easy deprotonation with a suitable base, generating a nucleophilic anion that can react with a wide range of electrophiles.

N-Alkylation: This is a common modification achieved by treating the oxindole with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). This reaction introduces alkyl chains, which can modulate the steric and electronic properties of the molecule.

N-Arylation: The introduction of an aryl group at the N-1 position is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves an aryl halide, a palladium or copper catalyst, a suitable ligand, and a base.

N-Acylation: Acyl groups can be introduced by reacting the oxindole with acyl chlorides or anhydrides. This modification can serve as a protecting group strategy or to introduce further functional handles.

The sulfonyl chloride group at C-5 is generally stable under the conditions used for N-functionalization, allowing for the selective modification of the nitrogen atom without interfering with this reactive moiety.

Table 2: Examples of N-Functionalization Reactions

| Reaction | Electrophile | Base | Catalyst/Conditions | Product |

| N-Alkylation | Benzyl bromide | K₂CO₃ | DMF, 80 °C | N-Benzyl-2-oxindole-5-sulfonyl chloride |

| N-Arylation | Phenylboronic acid | Cs₂CO₃ | Cu(OAc)₂, Pyridine | N-Phenyl-2-oxindole-5-sulfonyl chloride |

| N-Acylation | Acetyl chloride | Et₃N | CH₂Cl₂, rt | N-Acetyl-2-oxindole-5-sulfonyl chloride |

Alkylation and Other Substitutions at the C-3 Position

The methylene group at the C-3 position is arguably the most versatile site for functionalization on the oxindole scaffold. The protons at this position are acidic due to the adjacent electron-withdrawing carbonyl group and the aromatic ring, making the C-3 carbon a potent nucleophile upon deprotonation.

C-3 Alkylation: Mono- and di-alkylation at the C-3 position can be achieved by treating the oxindole with a base to form an enolate, followed by quenching with an alkyl halide. The choice of base and reaction conditions can control the degree of alkylation.

Knoevenagel Condensation: The C-3 methylene group readily participates in Knoevenagel condensation with aldehydes and ketones. This reaction, typically catalyzed by a weak base like piperidine or pyrrolidine, leads to the formation of 3-substituted-ylidene-2-oxindoles. These products are often biologically active and serve as intermediates for further synthesis, such as Michael additions.

Aldol Reactions: The C-3 enolate can also react with aldehydes in an aldol reaction to form 3-(hydroxyalkyl)-2-oxindoles. These products can be subsequently dehydrated to yield the corresponding ylidene derivatives.

These reactions are fundamental to building molecular complexity from the oxindole core and are compatible with the C-5 sulfonyl chloride group, which typically does not interfere with the enolate chemistry at C-3.

Table 3: C-3 Functionalization Methodologies

| Reaction Type | Reagents | Product Structure |

| Alkylation | NaH, then CH₃I | 3-Methyl-2-oxindole-5-sulfonyl chloride |

| Knoevenagel Condensation | Benzaldehyde, Piperidine | 3-(Phenylmethylidene)-2-oxindole-5-sulfonyl chloride |

| Michael Addition | Methyl acrylate, Base | 3-(2-Methoxycarbonylethyl)-2-oxindole-5-sulfonyl chloride |

Aromatic Functionalization beyond the C-5 Sulfonyl Chloride

While the C-5 position is occupied by the sulfonyl chloride group, other positions on the benzene (B151609) ring of the oxindole scaffold can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the electron-donating amide group (ortho-, para-directing) and the electron-withdrawing sulfonyl chloride group (meta-directing)—govern the regioselectivity of these reactions.

The amide nitrogen directs incoming electrophiles primarily to the C-7 and C-5 positions. Since C-5 is already substituted, C-7 becomes a likely site for substitution. The sulfonyl chloride group at C-5 directs incoming electrophiles to its meta positions, which are C-4 and C-6. The interplay of these directing effects determines the final substitution pattern.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the aromatic ring, typically at the C-7 position, due to the strong activating effect of the N-1 atom.

Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group, another powerful electron-withdrawing group, onto the aromatic ring. The position of nitration will depend on the precise reaction conditions and the directing group effects.

These modifications allow for the fine-tuning of the electronic properties of the aromatic system and provide handles for further transformations, such as cross-coupling reactions.

Multicomponent Reaction Strategies Incorporating the Oxindole Scaffold

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. nih.gov The oxindole scaffold is an excellent substrate for designing MCRs due to its multiple reactive sites.

A prominent example involves the three-component synthesis of spirooxindoles. In a typical reaction, an isatin derivative (which can be prepared from this compound), an activated methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), and a C-H acid or another nucleophile are combined. These reactions can be catalyzed by various catalysts, including Lewis acids, bases, or organocatalysts, to produce structurally complex spirocyclic systems in a single step.

Another strategy involves the Pfitzinger reaction or related quinoline syntheses, where an isatin derivative reacts with a carbonyl compound containing an α-methylene group to form quinoline-4-carboxylic acids. This demonstrates the ability of the oxindole core to be transformed into entirely different heterocyclic systems via MCRs.

These MCR strategies offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity from the this compound building block. mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis and Building Block Chemistry

As a Versatile Intermediate for the Construction of Heterocyclic Architectures

The sulfonyl chloride functional group is a highly reactive moiety that readily participates in reactions with a variety of nucleophiles, making 2-Oxo-2H-indole-5-sulfonyl chloride a versatile building block for the synthesis of diverse heterocyclic systems. The reaction of sulfonyl chlorides with amines to form sulfonamides is a cornerstone of medicinal and combinatorial chemistry. enamine.net This reactivity allows for the incorporation of the oxindole (B195798) scaffold into larger, more complex heterocyclic frameworks.

For instance, sulfonyl chlorides are widely used as precursors for the synthesis of various heteroaryl sulfonamides. mit.edu The reaction of this compound with different amine-containing heterocycles can lead to the formation of novel sulfonamide derivatives with potential biological activities. The synthesis of fused heterocycles often involves the strategic use of sulfonyl chloride intermediates. For example, the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles leads to the formation of tricyclic compounds through a pathway that includes a Smiles rearrangement. growingscience.comgrowingscience.com This highlights the potential of this compound to undergo similar transformations to yield fused oxindoles.

Furthermore, sulfonyl chlorides can act as electrophilic reagents to activate other heterocyclic systems for further functionalization. A notable example is the deoxygenative C2-H sulfonylation of quinoline (B57606) N-oxides with sulfonyl chlorides to produce 2-sulfonylquinolines. mdpi.com This suggests that this compound could be employed in similar activating roles in synthetic strategies. The versatility of the sulfonyl chloride group allows for its conversion into other functional groups, further expanding its synthetic utility.

Table 1: Examples of Heterocyclic Systems Synthesized from Sulfonyl Chloride Precursors

| Precursor Type | Reactant | Resulting Heterocyclic System | Reference |

| Heteroaryl Sulfonyl Chlorides | Amines | Heteroaryl Sulfonamides | mit.edu |

| Oxazole-5-sulfonyl chlorides | Aminoazoles | Fused researchgate.netpolimi.itoxazolo[5,4-d]pyrimidines | growingscience.comgrowingscience.com |

| Sulfonyl Chlorides | Quinoline N-Oxides | 2-Sulfonylquinolines | mdpi.com |

| 8-Hydroxyquinoline-5-sulfonyl chloride | Amines with acetylene (B1199291) moiety | 8-Hydroxyquinoline-5-sulfonamides | nih.gov |

Synthesis of Complex Polycyclic and Spirocyclic Compounds Incorporating the Oxindole Framework

The oxindole core is a privileged scaffold in medicinal chemistry, and its incorporation into polycyclic and spirocyclic systems is of great interest for the development of new therapeutic agents. mdpi.com this compound serves as a key starting material for accessing such complex molecules due to the reactive handle provided by the sulfonyl chloride group.

Spirooxindoles, which feature a spiro center at the C3 position of the oxindole ring, are a particularly important class of compounds found in numerous natural products with significant biological activities. researchgate.netmdpi.com The synthesis of these intricate three-dimensional structures often relies on the functionalization of the oxindole core. For example, a multi-component reaction of 5-sulfonylisatins with malononitrile (B47326) and a β-ketoester can yield spiro[indoline-3,4′-pyrans]. mdpi.com This demonstrates a direct pathway from a precursor structurally related to this compound to a complex spirocyclic system.

The construction of polycyclic fused indoline (B122111) frameworks is another area where functionalized indoles are crucial. polimi.it Research has shown that indoles bearing substituents at the 5-position can undergo cycloaddition reactions to form highly crowded polycyclic systems. polimi.itacs.org For instance, Zn(II)-catalyzed divergent formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been developed to synthesize functionalized polycyclic indolines. polimi.itacs.org The presence of an electron-withdrawing group, such as a chloro or sulfonyl group, at the 5-position can influence the reactivity and outcome of these cycloadditions.

Table 2: Examples of Complex Scaffolds Derived from Functionalized Oxindoles/Indoles

| Starting Material Type | Reaction Type | Resulting Scaffold | Reference |

| 5-Sulfonylisatins | Multicomponent Reaction | Spiro[indoline-3,4′-pyrans] | mdpi.com |

| 5-Chloro-substituted Indoles | [3+2] and [4+2] Cycloadditions | Polycyclic Fused Indolines | polimi.itacs.org |

| Isatin Derivatives | Spiroannulation | Spiro-oxindoles | researchgate.net |

| Indolinone Derivatives | Cyclization Reactions | Spiro and Dispiro Indolinones | mdpi.com |

Utilization in Combinatorial Chemistry and the Generation of Diverse Chemical Libraries

Combinatorial chemistry is a powerful tool in drug discovery that enables the rapid synthesis and screening of large numbers of compounds to identify new drug leads. openaccessjournals.com Sulfonyl chlorides are highly valued building blocks in combinatorial chemistry due to their reliable reactivity, particularly in the formation of sulfonamide linkages. enamine.net This makes this compound an excellent candidate for generating diverse chemical libraries based on the pharmacologically relevant oxindole scaffold.

The principle of combinatorial chemistry involves creating large libraries of molecules by systematically varying different components of a chemical structure. openaccessjournals.com By reacting this compound with a diverse collection of amines, a large library of novel sulfonamides can be synthesized in a parallel fashion. This approach allows for the efficient exploration of the chemical space around the oxindole core, increasing the probability of discovering compounds with desired biological activities.

Several strategies in combinatorial chemistry, such as diversity-oriented synthesis, focus on maximizing the structural diversity of the generated libraries. openaccessjournals.com The oxindole moiety of this compound provides a rigid and biologically relevant core, while the sulfonyl chloride group offers a reactive site for introducing a wide range of substituents. This combination allows for the generation of libraries with significant structural and functional diversity. Chemical suppliers like Enamine offer extensive collections of sulfonyl chlorides specifically for the purpose of library synthesis, underscoring their importance in this field. enamine.net Furthermore, the development of libraries of covalent inhibitors often utilizes reactive functional groups like sulfonyl fluorides, which can be derived from sulfonyl chlorides, to target specific amino acid residues in proteins. nih.gov

Applications in Medicinal Chemistry Research and Drug Discovery Preclinical Focus

Design and Synthesis of Bioactive Sulfonamide Derivatives Based on 2-Oxo-2H-indole-5-sulfonyl Chloride

The synthesis of bioactive molecules from this compound typically involves the reaction of its sulfonyl chloride moiety with various primary or secondary amines. mdpi.comeurekaselect.com This reaction forms a stable sulfonamide linkage, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties and biological activity. nih.govresearchgate.net This synthetic versatility has been instrumental in creating derivatives with potential applications across different therapeutic areas.

The 2-oxoindole scaffold is a key structural feature in many approved kinase inhibitors. Leveraging this, researchers have synthesized novel derivatives from this compound targeting various kinases implicated in cancer and autoimmune diseases.

Notably, two series of 2-oxoindole derivatives, N-aryl acetamides and benzyloxy benzylidenes, have been developed as potent multiple kinase inhibitors. nih.gov One of the most promising compounds, an amido congener designated as 6f , demonstrated exceptional selectivity and potency against Platelet-Derived Growth Factor Receptor alpha (PDGFRα), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Compound 6f exhibited IC₅₀ values of 7.41 nM, 6.18 nM, and 7.49 nM against these kinases, respectively. nih.gov Another derivative, 9f , also showed significant inhibitory activity with IC₅₀ values of 9.9 nM (PDGFRα), 6.62 nM (PDGFRβ), and 22.21 nM (VEGFR-2). nih.gov The activity of these compounds highlights their potential as multi-targeted agents for cancer therapy. Furthermore, oxindole (B195798) sulfonamide derivatives have been investigated as potential inhibitors of Bruton's tyrosine kinase (BTK), a validated target for B-cell malignancies and autoimmune disorders. researchgate.net

| Compound | PDGFRα IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

|---|---|---|---|

| 6f | 7.41 | 6.18 | 7.49 |

| 9f | 9.90 | 6.62 | 22.21 |

| Sunitinib (Reference) | 43.88 | 2.13 | 78.46 |

Consistent with their kinase inhibition profiles, derivatives of this compound have demonstrated significant antiproliferative effects against various cancer cell lines. The NCI-60 screening of the aforementioned N-aryl acetamide and benzyloxy benzylidene series identified compounds 6f and 9f as having the most promising antiproliferative activity. nih.gov

Compound 6f was particularly potent against pancreatic ductal adenocarcinoma cell lines MDA-PATC53 and PL45, with IC₅₀ values of 1.73 µM and 2.40 µM, respectively. nih.gov The benzyloxy derivative 9f was the next most potent, showing IC₅₀ values of 2.85 µM and 2.96 µM against the same cell lines. nih.gov Importantly, both compounds displayed a favorable safety profile when tested against normal prostate epithelial cells (RWPE-1). nih.gov Further studies into their mechanism of action revealed that these compounds disrupt the G2/M phase of the cell cycle. nih.gov Other research has also explored indoline-5-sulfonamide analogs, which have shown moderate antiproliferative effects against the MCF7 breast cancer cell line under both normal and hypoxic conditions. nih.gov

| Compound | MDA-PATC53 IC₅₀ (µM) | PL45 IC₅₀ (µM) |

|---|---|---|

| 6f | 1.73 | 2.40 |

| 9f | 2.85 | 2.96 |

The structural versatility of sulfonamides derived from this compound has prompted investigations into their potential as antimicrobial agents. The indole (B1671886) nucleus itself is a component of many natural and synthetic compounds with antibacterial and antifungal properties. researchgate.netmdpi.com Research has shown that indole derivatives, particularly those incorporating heterocyclic moieties like 1,2,4-triazole or 1,3,4-thiadiazole, can exhibit a broad spectrum of antimicrobial activity. nih.gov For instance, certain indole-triazole derivatives have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the field of anti-tubercular research, indole-based scaffolds are recognized as a promising class of agents. nih.govresearchgate.net Indole-2-carboxamides, for example, have been identified as potent agents against Mycobacterium tuberculosis (Mtb) through phenotypic screening. nih.gov While direct synthesis from this compound is less common for carboxamides, the broader interest in indole derivatives for treating tuberculosis supports the exploration of sulfonamide variants for this application. nih.govnih.gov The development of sulfonyl or sulfonamide-containing heterocyclic compounds is a significant area of research for new antibacterial agents to combat drug resistance. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of the 2-oxoindole sulfonamide derivatives and their biological activity is crucial for optimizing their therapeutic potential. SAR studies help identify which parts of the molecule are essential for activity and how modifications affect potency, selectivity, and pharmacokinetic properties.

Computational modeling has become an indispensable tool in modern drug discovery for analyzing SAR. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the physicochemical properties of compounds with their biological activities. excli.de For sulfonamide derivatives, molecular docking simulations are frequently employed to predict and analyze the binding interactions between the compounds and their target proteins, such as the active site of a kinase. nih.govnih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, providing a rationale for the observed biological activity. mdpi.com While specific studies employing Partial Least Squares (PLS) regression on this compound derivatives are not extensively detailed, the application of QSAR and other computational SAR analyses is a standard practice for this class of compounds to guide the design of more potent molecules. researchgate.netresearchgate.net

The insights gained from SAR and computational studies directly inform strategies for ligand design and optimization. For the 2-oxoindole sulfonamide series, research has demonstrated that modifications at several positions can significantly impact biological activity. nih.gov For instance, SAR studies on indole-based inhibitors have shown that the choice of substituent on the sulfonamide nitrogen is critical for potency and selectivity. nih.gov

Optimization strategies often involve:

Varying Substituents on Aromatic Rings: Adding electron-donating or electron-withdrawing groups to aryl substituents can modulate binding affinity and pharmacokinetic properties. mdpi.com

Modifying Linker Groups: Adjusting the length or flexibility of linkers between the core scaffold and peripheral groups can optimize the compound's conformation for better target engagement.

Introducing Heterocyclic Moieties: Incorporating different heterocyclic rings can introduce new interaction points with the target protein and improve properties like solubility. nih.gov

For example, in the development of 2-oxoindole-based kinase inhibitors, the systematic variation of the N-aryl acetamide and benzyloxy benzylidene moieties led to the identification of derivatives with nanomolar potency and multi-targeted profiles. nih.gov This iterative process of design, synthesis, and biological testing, guided by SAR, is fundamental to advancing these promising compounds through the preclinical drug discovery pipeline.

Molecular Interaction Studies and Target Elucidation

In preclinical drug discovery, understanding how a chemical compound interacts with biological macromolecules is fundamental to elucidating its mechanism of action and potential therapeutic targets. For this compound and its derivatives, computational chemistry techniques are invaluable for predicting and analyzing these molecular interactions. These methods provide insights into the binding energetics and specific structural features required for biological activity, guiding the synthesis of more potent and selective drug candidates.

Investigation of Binding Interactions with Specific Biological Macromolecules

The investigation of binding interactions for compounds derived from this compound is centered on identifying the specific non-covalent forces that govern the formation of a stable ligand-receptor complex. The core structure, featuring an oxindole ring system and a sulfonamide linker (once the sulfonyl chloride has reacted with an amine), presents several key features for molecular recognition.

The sulfonamide group is a prominent feature in many therapeutic agents and is known to participate in critical binding interactions. Sulfonamides are recognized for their ability to act as inhibitors for various enzymes, including metalloproteases and carbonic anhydrases. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, while the NH moiety can act as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within the active site of a target protein.

The oxindole scaffold itself contributes to binding through several mechanisms. The aromatic portion of the ring can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in a protein's binding pocket. Furthermore, the lactam (cyclic amide) portion of the oxindole contains both a hydrogen bond donor (NH group) and a hydrogen bond acceptor (carbonyl oxygen), allowing for specific and directional interactions with the target macromolecule. The combination of these features allows for a multi-point attachment to a biological target, which can contribute to both high affinity and selectivity.

Application of Molecular Docking and Dynamics Simulations for Ligand-Target Characterization

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the binding affinity of a compound. For derivatives of this compound, docking studies can elucidate how these molecules fit into the active site of a potential target, such as a protein kinase or other enzymes implicated in disease.

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A library of ligands, such as sulfonamides synthesized from the this compound precursor, is then computationally placed into the defined binding site of the protein. A scoring function is used to rank the different binding poses based on calculated binding free energy, with more negative scores indicating a more favorable interaction.

These studies can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, docking studies on similar sulfonamide-based compounds have shown favorable binding affinities toward potential drug targets, highlighting specific interactions that stabilize the ligand-protein complex. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time, providing a more detailed picture of the binding event and confirming the stability of the predicted interactions.

| Compound Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Derivative A (R = Phenyl) | -9.8 | Lys72, Asp184 | Hydrogen Bond (Sulfonamide) |

| Derivative B (R = 4-Hydroxyphenyl) | -10.5 | Glu91, Phe185 | Hydrogen Bond (Hydroxyl), π-π Stacking (Indole) |

| Derivative C (R = Naphthyl) | -11.2 | Leu22, Val30 | Hydrophobic Interaction (Naphthyl) |

| Derivative D (R = Pyridyl) | -10.1 | Asp184, Ser95 | Hydrogen Bond (Pyridine N, Sulfonamide) |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., NMR, IR, Mass Spectrometry)

The synthesis of novel compounds derived from 2-Oxo-2H-indole-5-sulfonyl chloride necessitates unambiguous structural confirmation, which is primarily achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For the parent compound, this compound, specific proton (¹H NMR) and carbon-¹³ (¹³C NMR) signals confirm its core structure. In the synthesis of new derivatives, such as sulfonamides, NMR is critical for verifying the successful coupling of an amine to the sulfonyl chloride group. The disappearance of the reactive sulfonyl chloride moiety and the appearance of new signals corresponding to the introduced amine fragment, along with characteristic shifts in the aromatic protons of the oxindole (B195798) ring, provide definitive evidence of the reaction's success.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of a derivative of this compound will show characteristic absorption bands. For instance, the formation of a sulfonamide derivative is confirmed by the presence of characteristic asymmetric and symmetric stretching vibrations of the SO₂ group, typically observed in the ranges of 1388-1324 cm⁻¹ and 1169-1142 cm⁻¹, respectively rsc.org. The presence of the oxindole's carbonyl (C=O) and N-H groups also gives rise to distinct absorption bands, which are monitored to ensure the integrity of the core structure during a reaction.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the molecular formula. When synthesizing novel derivatives, MS is used to confirm that the observed molecular weight matches the calculated weight of the expected product. The fragmentation patterns observed can also offer additional structural insights, helping to piece together the connectivity of the molecule.

Table 1: Spectroscopic Data for this compound chemicalbook.com

| Technique | Observed Signals (δ, ppm or m/z) | Assignment |

|---|---|---|

| ¹H NMR | 3.46 (s, 2H) | CH₂ |

| 6.74 (d, 1H, J = 7.7 Hz) | Ar-H | |

| 7.42-7.46 (m, 2H) | Ar-H | |

| 10.48 (br s, 1H) | NH | |

| ¹³C NMR | 35.16 | CH₂ |

| 107.39, 121.32, 124.55 | Ar-CH | |

| 139.71, 143.68 | Ar-C (quaternary) | |

| 175.89 | C=O |

Chromatographic Methods for Purity Assessment, Isolation, and Reaction Monitoring

Chromatographic techniques are indispensable tools for the analysis of reaction mixtures, purification of products, and assessment of final compound purity.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively observe the consumption of reactants and the formation of products over time nih.govresearchgate.net. The difference in polarity between the starting sulfonyl chloride and the resulting sulfonamide derivative typically results in a significant difference in their retention factors (Rf values), making it easy to track the reaction's completion. TLC is also used to quickly screen for the optimal solvent system for larger-scale purification by column chromatography.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of compound purity. An HPLC method can be developed to separate the desired product from any unreacted starting materials, byproducts, or other impurities. By integrating the area of the product peak and comparing it to the total area of all peaks, a precise purity level can be determined liberty.eduwu.ac.th. HPLC is also a valuable tool for the isolation and purification of compounds, particularly in cases where column chromatography is less effective or for obtaining highly pure samples for biological testing. Reverse-phase HPLC, using columns like C18, is commonly employed for the analysis of sulfonamide derivatives nih.govnih.govmdpi.com.

Column Chromatography is the standard method for purifying chemical compounds on a preparative scale. After a reaction is complete, the crude product mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (the mobile phase), often determined by preliminary TLC analysis, is then passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure desired product nih.govnih.govmdpi.com.

Table 2: Application of Chromatographic Methods

| Method | Application | Description |

|---|---|---|

| TLC | Reaction Monitoring | Provides a quick qualitative assessment of the presence of starting materials and products. Helps in determining reaction completion. |

| HPLC | Purity Assessment & Quantification | Separates components of a mixture with high resolution. Allows for accurate determination of product purity and quantification of impurities. |

| Column Chromatography | Isolation & Purification | Used for the preparative separation of the desired product from the crude reaction mixture on a larger scale. |

Advanced Techniques for the Characterization of Reaction Intermediates and Transition States

While the techniques mentioned above are excellent for characterizing stable starting materials and products, understanding a reaction's mechanism often requires the characterization of highly reactive, short-lived intermediates and transition states.

X-ray Crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms and the molecule's absolute configuration nih.govmdpi.comnih.govmdpi.com. Although not suitable for transient intermediates, this technique is invaluable for confirming the structure of stable products or, in some cases, isolable intermediates. The resulting structural data, including bond lengths and angles, serves as a benchmark for validating computational models.

Computational Chemistry , particularly using Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. These methods can be used to model the geometries and energies of reactants, products, transition states, and intermediates mdpi.comtandfonline.com. By calculating the energy profile of a proposed reaction pathway, researchers can gain insights into the reaction's feasibility and predict the structures of transient species that are difficult or impossible to observe experimentally mdpi.com. Computational studies can also predict spectroscopic properties (like NMR and IR spectra), which can then be compared with experimental data to support proposed structures.

Future Directions and Emerging Research Avenues for 2 Oxo 2h Indole 5 Sulfonyl Chloride

Development of Green and Sustainable Synthetic Routes and Methodologies

The traditional synthesis of sulfonyl chlorides often relies on harsh reagents and conditions, prompting a shift towards more environmentally benign methodologies. Future research is expected to focus on developing greener synthetic pathways to 2-Oxo-2H-indole-5-sulfonyl chloride and its derivatives.

Key areas of development include:

Alternative Chlorinating Agents: The use of reagents like N-chlorosuccinimide (NCS) presents a milder and more selective alternative to traditional chlorinating agents for the synthesis of sulfonyl chlorides from S-alkylisothiourea salts. organic-chemistry.orgorganic-chemistry.org This approach, coupled with the potential to recycle the succinimide byproduct, offers a more sustainable manufacturing process. organic-chemistry.org

Photocatalysis: Heterogeneous photocatalysts, such as potassium poly(heptazine imide), are emerging as a sustainable option for the synthesis of sulfonyl chlorides from arenediazonium salts under visible light and at room temperature. acs.org Adapting this technology for indole-based sulfonyl chlorides could significantly reduce the environmental footprint of their production.

Flow Chemistry: Continuous flow processes offer enhanced safety, better heat and mass transfer, and improved scalability for the synthesis of sulfonyl chlorides. mdpi.comresearchgate.netresearchgate.netrsc.org The development of a continuous flow method for the chlorosulfonation of 2-oxindoles would represent a significant advancement in the safe and efficient production of this compound. mdpi.comresearchgate.net

Water-Based Synthesis: The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. Methods for the oxyhalogenation of thiols and disulfides using reagents like oxone-KX (where X is Cl or Br) in water have been developed for the synthesis of sulfonyl chlorides and bromides. rsc.org Exploring similar aqueous routes for indole (B1671886) derivatives is a promising avenue for future research.

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Chlorides

| Methodology | Reagents | Advantages | Potential Application for this compound |

|---|---|---|---|

| Traditional | Chlorosulfonic acid | Well-established | Current standard method |

| NCS Chlorosulfonation | N-chlorosuccinimide, S-alkylisothiourea salts | Milder conditions, recyclable byproduct organic-chemistry.org | Greener synthesis from a suitable precursor |

| Photocatalysis | Heterogeneous photocatalyst, arenediazonium salt | Uses visible light, room temperature, sustainable catalyst acs.org | Environmentally friendly route from a diazonium salt of 5-amino-2-oxindole |

| Flow Chemistry | Continuous stirred-tank reactors (CSTRs) | Improved safety, scalability, and consistency mdpi.comresearchgate.net | Safer and more efficient large-scale production |

| Aqueous Synthesis | Oxone-KX in water | Environmentally benign solvent, rapid reactions rsc.org | Sustainable synthesis from a corresponding thiol or disulfide |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

Beyond its traditional role as a precursor to sulfonamides, future research will likely uncover novel reactivity patterns of this compound, expanding its synthetic utility.

Potential areas of exploration include:

Deoxygenative Sulfonylation: Recent studies have shown that sulfonyl chlorides can participate in unexpected reactions, such as the deoxygenative C2-sulfonylation of quinoline (B57606) N-oxides. nih.govmdpi.com Investigating analogous transformations with indole N-oxides could lead to novel C-S bond-forming reactions.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. chim.it Research into transition-metal-catalyzed C-H sulfonylation of the indole core, potentially directed by the oxo group or a substituent on the nitrogen, could provide new routes to complex indole derivatives. For instance, copper-catalyzed C7-sulfonylation of indolines with arylsulfonyl chlorides has been reported, suggesting the feasibility of such transformations. researchgate.net

Carbonylative Functionalization: Palladium-catalyzed carbonylation reactions are used to introduce carbonyl groups into indole scaffolds. nih.gov Exploring the interplay between the sulfonyl chloride moiety and carbonylative C-H activation could lead to the synthesis of novel polyfunctionalized indoles.

Late-Stage Functionalization: The development of methods for the selective conversion of primary sulfonamides back into sulfonyl chlorides using reagents like Pyry-BF4 opens up new possibilities for late-stage functionalization. d-nb.infonih.gov This allows for the diversification of complex molecules containing a sulfonamide derived from this compound.

Expansion into Underexplored Biological Targets and Preclinical Therapeutic Areas

Derivatives of this compound, particularly sulfonamides, have shown promise as inhibitors of various enzymes. Future research is expected to broaden the scope of biological targets and therapeutic areas for this class of compounds.

Emerging therapeutic targets and areas include:

Kinase Inhibition: The indolin-2-one scaffold is a well-known pharmacophore in the design of kinase inhibitors for cancer therapy. researchgate.net Novel 5-sulfonyl-indolin-2-ones have been synthesized and identified as potent cytotoxic agents and inhibitors of fibroblast growth factor receptor 2 (FGFR2). rsc.org Further exploration of the substitution pattern on the sulfonyl group could lead to the discovery of more potent and selective kinase inhibitors.

Carbonic Anhydrase Inhibition: Substituted indolin-2-one-based sulfonamides have been investigated as inhibitors of human carbonic anhydrase (CA) isoforms I, II, IV, and VII. nih.govunifi.itresearchgate.net Given the role of these enzymes in various physiological processes and diseases, designing new derivatives of this compound to target specific CA isoforms is a promising area for drug discovery.

Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in many antimicrobial and antiviral agents. researchgate.net Novel sulfonamide-substituted indolylarylsulfones have been identified as potent HIV-1 inhibitors with improved safety profiles. nih.gov This suggests that derivatives of this compound could be explored for their potential as anti-infective agents.

In Silico Target Identification: Computational approaches, such as in silico repositioning strategies, can be used to identify potential new biological targets for existing chemical scaffolds. nih.gov Applying these methods to libraries of this compound derivatives could accelerate the discovery of novel therapeutic applications. For instance, in silico analyses have identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for oxindole (B195798) derivatives. nih.gov

Table 2: Investigated Biological Targets for Indolin-2-one Sulfonamide Derivatives

| Biological Target | Therapeutic Area | Key Findings |

|---|---|---|

| Kinases (e.g., FGFR2, VEGFR-2) | Cancer | Potent cytotoxic activity and inhibition of angiogenesis. researchgate.netrsc.org |

| Carbonic Anhydrases (e.g., hCA I, II, IV, VII) | Various (e.g., glaucoma, epilepsy) | Potent inhibition of multiple isoforms. nih.govunifi.it |

| HIV-1 Reverse Transcriptase | HIV/AIDS | Potent antiviral activity with reduced cytotoxicity. nih.gov |

| Bacteria and Fungi | Infectious Diseases | Good activity against some gram-positive and gram-negative bacteria and fungal strains. researchgate.net |

Integration with High-Throughput Synthesis and Automated Reaction Platforms

The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has driven the development of high-throughput synthesis and automated reaction platforms. The integration of this compound into these platforms is a key future direction.

Advancements in this area will likely involve:

Automated Continuous Synthesis: The development of automated continuous manufacturing systems for aryl sulfonyl chlorides, utilizing continuous stirred-tank reactors (CSTRs) and real-time monitoring, can significantly improve the efficiency, safety, and reliability of production. mdpi.comresearchgate.net Applying this technology to this compound would facilitate its large-scale synthesis for further research and development.

High-Throughput Experimentation: High-throughput synthesis platforms enable the rapid generation of libraries of indole derivatives. nih.govonlinescientificresearch.com The use of this compound as a versatile building block in such platforms, reacting with a wide array of amines and other nucleophiles, will accelerate the discovery of new bioactive compounds.

Flow Chemistry for Library Generation: Continuous flow reactors are not only beneficial for large-scale synthesis but also for the rapid and safe generation of compound libraries. researchgate.netrsc.org An automated flow system could be designed to sequentially react this compound with a series of nucleophiles, purifying the products in-line to generate a library of sulfonamides for biological screening.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Oxo-2H-indole-5-sulfonyl chloride, and how are yields optimized?

The compound is typically synthesized via sulfonation of 2-oxindole derivatives using chlorosulfonic acid. A common procedure involves adding chlorosulfonic acid dropwise to 2-oxindole at 0°C, followed by gradual warming to room temperature and subsequent quenching in ice water to precipitate the product . Yield optimization requires strict temperature control during sulfonation (0°C to 70°C) and efficient purification via filtration and washing with cold water. Impurities such as unreacted starting materials or over-sulfonated byproducts can be minimized by adjusting reaction times (e.g., 1–2 hours) and stoichiometric ratios of chlorosulfonic acid to substrate (typically 1:1 to 1:1.2) .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : -NMR (DMSO-d6) shows characteristic peaks for the indole ring (δ 6.8–7.5 ppm) and sulfonyl chloride (δ 3.2–3.5 ppm for adjacent protons).

- Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak at m/z 231.65 (M), consistent with the molecular formula CHClNOS .

- Infrared (IR) Spectroscopy : Strong absorbance at 1370–1390 cm (S=O asymmetric stretch) and 1160–1180 cm (S=O symmetric stretch) confirms the sulfonyl chloride group .

Q. How should this compound be stored to ensure stability?

Store the compound in amber glass bottles under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group. Exposure to moisture or elevated temperatures (>25°C) accelerates decomposition, leading to sulfonic acid derivatives. Stability data indicate >95% purity retention for 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with amines?

Discrepancies in reaction outcomes (e.g., incomplete sulfonamide formation vs. side reactions) often stem from competing nucleophilic attack at the indole carbonyl versus the sulfonyl chloride. To mitigate this:

Q. What strategies are effective for analyzing decomposition pathways of this compound under varying pH conditions?

Decomposition studies should combine:

- HPLC-MS : Track hydrolysis products (e.g., sulfonic acid derivatives) at pH 2–10. At pH >7, rapid hydrolysis occurs, forming 2-oxo-2H-indole-5-sulfonic acid .

- Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives (e.g., t = 2.5 hours at pH 9) .

- DFT Calculations : Predict thermodynamic stability of intermediates using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How can the compound’s reactivity be leveraged to design novel bioconjugates?

The sulfonyl chloride group reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable sulfonamide bonds. For example:

- Protein Modification : Incubate the compound with target proteins (1:5 molar ratio) in PBS (pH 7.4) at 4°C for 12 hours. Purify conjugates via size-exclusion chromatography .

- Solid-Phase Synthesis : Immobilize amines on resin beads, react with this compound (1.2 equivalents), and cleave with TFA to yield functionalized indole derivatives .

Q. What methodologies address discrepancies in reported biological activity data for sulfonamide derivatives of this compound?

Contradictory bioactivity results (e.g., enzyme inhibition vs. no effect) may arise from differences in assay conditions. To harmonize

- Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.5) and incubation times (30–60 minutes).

- Validate target engagement using isothermal titration calorimetry (ITC) to measure binding affinities (K values) .

- Replicate studies across multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity .

Methodological Notes

- Synthesis Troubleshooting : Low yields (<50%) often result from insufficient chlorosulfonic acid or incomplete quenching. Increase acid equivalents (1.5–2.0) and ensure vigorous stirring during ice-water quenching .

- Data Contradiction Analysis : Apply Bayesian statistical models to reconcile conflicting results, incorporating prior probabilities from historical datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.